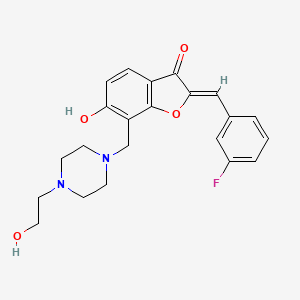
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C22H23FN2O4 and its molecular weight is 398.434. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (Z)-2-(3-fluorobenzylidene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a derivative of benzofuran, a structural motif known for diverse biological activities. This article delves into the biological properties of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant effects, supported by data tables and research findings.
1. Structural Overview
The compound can be represented structurally as follows:
This structure includes a benzofuran core, which is crucial for its biological activity due to the presence of various functional groups that enhance its interaction with biological targets.
2.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives. The specific compound has shown promising results in various cancer cell lines.
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| K562 (Leukemia) | 0.15 | Significant growth inhibition |
| A549 (Lung Cancer) | 0.1 | High cytotoxicity |
| HCT116 (Colon Cancer) | 0.05 | Induces G2/M cell cycle arrest |
Research indicates that the presence of hydroxyl and methoxy groups significantly enhances the anticancer activity of benzofuran derivatives by facilitating interactions with cellular targets involved in proliferation and apoptosis pathways .
2.2 Anti-inflammatory Effects
The compound has been reported to exhibit anti-inflammatory properties by modulating cytokine levels. In vitro studies demonstrated that it effectively reduced levels of tumor necrosis factor (TNF) and interleukin-6 (IL-6), which are critical in inflammatory responses.
| Cytokine | Reduction (%) |
|---|---|
| TNF | 93.8 |
| IL-1 | 98 |
| IL-8 | 71 |
These findings suggest that the compound may be beneficial in managing chronic inflammatory conditions .
2.3 Antioxidant Activity
The antioxidant capacity of the compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress in cells. This activity is particularly relevant in cancer therapy, where oxidative stress plays a dual role in promoting cancer cell death while also causing damage to normal cells.
The biological activities of this compound are believed to involve several mechanisms:
- Induction of Apoptosis: The compound has been shown to activate caspases, which are essential for apoptotic pathways, particularly in cancer cells .
- Reactive Oxygen Species (ROS) Generation: It increases ROS levels, leading to oxidative stress that can trigger cell death pathways .
- Inhibition of Signaling Pathways: The compound may interfere with key signaling pathways such as AKT and NF-kB, which are often upregulated in cancer .
4. Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- Study on K562 Cells: A study demonstrated that treatment with the compound resulted in a significant reduction in cell viability over a 72-hour period, with an IC50 value indicative of potent activity against leukemia cells .
- In Vivo Studies: Animal models have shown that administration of this compound can lead to reduced tumor size without significant toxicity, highlighting its potential as a therapeutic agent .
属性
IUPAC Name |
(2Z)-2-[(3-fluorophenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O4/c23-16-3-1-2-15(12-16)13-20-21(28)17-4-5-19(27)18(22(17)29-20)14-25-8-6-24(7-9-25)10-11-26/h1-5,12-13,26-27H,6-11,14H2/b20-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZPRCBYKYJZJZ-MOSHPQCFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC(=CC=C4)F)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC(=CC=C4)F)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














